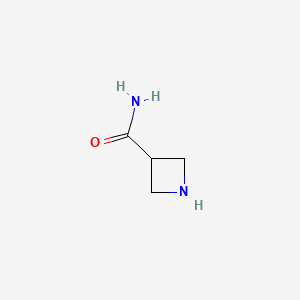

Azetidine-3-carboxamide

概要

説明

Azetidine-3-carboxamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique ring strain and reactivity. The presence of the carboxamide group further enhances its chemical versatility, making it a valuable building block in various chemical reactions and applications.

準備方法

Synthetic Routes and Reaction Conditions

Azetidine-3-carboxamide can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of azetidine-3-carboxylic acid with ammonia or amines can yield this compound. Another method involves the use of azetidine derivatives in multicomponent reactions, such as the copper-catalyzed reaction of terminal alkynes, sulfonyl azides, and carbodiimides .

Industrial Production Methods

Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as controlled temperature and pressure, is crucial in large-scale production. The choice of solvents and purification techniques also plays a significant role in the industrial synthesis of this compound.

化学反応の分析

Types of Reactions

Azetidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms, such as amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation can yield azetidine-3-carboxylic acid derivatives, while reduction can produce azetidine-3-amine. Substitution reactions can result in a variety of functionalized azetidine derivatives.

科学的研究の応用

Pharmaceutical Applications

Azetidine-3-carboxamide derivatives have been extensively studied for their potential therapeutic effects. Notably, they have shown promise as inhibitors of signal transducer and activator of transcription 3 (STAT3), a transcription factor implicated in various cancers.

Case Study: STAT3 Inhibition

- A series of azetidine-2-carboxamide analogues were developed that exhibited sub-micromolar potencies against STAT3, with IC50 values of 0.34 to 0.55 μM, significantly outperforming other compounds like proline-based inhibitors .

- These compounds demonstrated high-affinity binding to STAT3 and inhibited its DNA-binding activity in human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) .

Table 1: Potency of Azetidine Derivatives Against STAT3

| Compound | IC50 (μM) | Kd (nM) | Activity |

|---|---|---|---|

| 5a | 0.55 | 880 | High |

| 5o | 0.38 | - | High |

| 8i | 0.34 | - | High |

Synthetic Chemistry

The azetidine ring structure provides a versatile scaffold for various synthetic transformations. Recent advancements have highlighted innovative methods for synthesizing azetidines, enhancing their utility in organic synthesis.

Synthesis Methods

- Copper-Catalyzed Reactions : A novel copper-catalyzed method allows for the synthesis of azetidines through radical cyclization, utilizing ynamides as precursors . This method is advantageous due to its mild conditions and high yields.

- Electrophilic Azetinylation : A recent electrophilic azetinylation protocol enables the direct incorporation of azetidine rings into diverse nucleophiles, facilitating the creation of functionalized azetidines . This method has been shown to simplify the synthesis of bioactive compounds.

Table 2: Synthetic Methods for Azetidine Derivatives

| Method | Key Features |

|---|---|

| Copper-Catalyzed | High yields, mild conditions |

| Electrophilic Azetinylation | Direct installation on various nucleophiles |

Biological Activities

Beyond their role as pharmaceutical agents, azetidine derivatives exhibit a range of biological activities, including antibacterial and anticancer properties.

Antibacterial Activity

作用機序

The mechanism of action of azetidine-3-carboxamide involves its interaction with specific molecular targets. For instance, certain azetidine derivatives have been found to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), a protein involved in cell growth and differentiation . The inhibition occurs through the binding of the compound to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding activity.

類似化合物との比較

Azetidine-3-carboxamide can be compared with other similar compounds, such as aziridines and pyrrolidines:

Pyrrolidines: These are five-membered nitrogen-containing rings with lower ring strain and reactivity compared to azetidines.

The unique four-membered ring structure of this compound, combined with its carboxamide group, provides distinct chemical properties and reactivity, making it a valuable compound in various scientific and industrial applications.

生物活性

Azetidine-3-carboxamide (Az-3) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological effects, particularly in the context of cancer therapy, antimicrobial properties, and as a potential therapeutic agent for neurological disorders.

Chemical Structure and Synthesis

This compound is characterized by a four-membered ring structure containing nitrogen and a carboxamide functional group. The synthesis of Az-3 typically involves cyclization reactions from appropriate precursors, such as aziridine derivatives or other cyclic amines. Recent studies have highlighted efficient synthetic routes that allow for the production of various azetidine derivatives, which can be further functionalized for enhanced biological activity .

1. Cancer Therapeutics

This compound has been investigated for its potential as an inhibitor of signal transducer and activator of transcription 3 (STAT3), a transcription factor often constitutively activated in various cancers. Research indicates that modifications to the azetidine core can significantly impact its potency against STAT3. For instance, while the azetidine-2-carboxamide showed promising inhibition with an IC50 of 0.52 μM, the this compound exhibited a loss of activity in similar assays . This suggests that the specific positioning of functional groups is crucial for maintaining biological efficacy.

Table 1: Potency of Azetidine Derivatives Against STAT3

| Compound | IC50 (μM) |

|---|---|

| Azetidine-2-carboxamide | 0.52 |

| This compound | Not Active |

| Proline analogue | 2.4 |

Despite its reduced activity in vitro, studies have shown that azetidine derivatives can still exert some cytotoxic effects on cancer cell lines, although these effects may be limited by poor membrane permeability due to ionization at physiological pH .

2. Antimicrobial Properties

Research has demonstrated that various substituted azetidine derivatives exhibit significant antimicrobial activity against a range of pathogens. For example, azetidine derivatives have been tested against Staphylococcus aureus, Escherichia coli, and Candida albicans, showing varying degrees of efficacy. The structural diversity within this class of compounds appears to correlate with their biological activity, suggesting that specific modifications can enhance their antimicrobial properties .

Table 2: Antimicrobial Activity of Azetidine Derivatives

| Compound | Activity Against | Efficacy Level |

|---|---|---|

| Azetidine-1 | S. aureus | High |

| Azetidine-2 | E. coli | Moderate |

| Azetidine-3 | C. albicans | Low |

3. Neurological Applications

Azetidine derivatives have also been explored for their potential as gamma-aminobutyric acid (GABA) uptake inhibitors, which could have implications in treating neurological disorders such as epilepsy and anxiety. Certain analogues demonstrated notable potency at GAT-1 and GAT-3 receptors, with IC50 values indicating effective inhibition . This highlights the versatility of azetidine compounds in targeting different biological pathways.

Table 3: GABA Uptake Inhibition Potency

| Compound | GAT-1 IC50 (μM) | GAT-3 IC50 (μM) |

|---|---|---|

| Beta-alanine analogue | 2.83 | 15.3 |

| Hydroxyphenyl derivative | 26.6 | 31.0 |

Case Studies

Several case studies illustrate the therapeutic potential and challenges associated with azetidine derivatives:

- STAT3 Inhibition in Breast Cancer : A study evaluated the effects of azetidine derivatives on MDA-MB-231 breast cancer cells, revealing that while potent in vitro against STAT3, cellular uptake remained a limiting factor for therapeutic efficacy .

- Antimicrobial Screening : In a comprehensive screening of various azetidine derivatives against bacterial strains, certain compounds showed high activity levels comparable to standard antibiotics, suggesting their potential role as new antimicrobial agents .

特性

IUPAC Name |

azetidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O/c5-4(7)3-1-6-2-3/h3,6H,1-2H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VALZSZJVEFACEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591629 | |

| Record name | Azetidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

740768-99-4 | |

| Record name | Azetidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does PF-95453 interact with its target and what are the downstream effects observed in the study on obese monkeys?

A1: PF-95453 acts as a selective antagonist of the cannabinoid-1 (CB1) receptor. [] By blocking this receptor, the compound is believed to disrupt the endocannabinoid system's influence on appetite and energy metabolism. In the study, PF-95453 treatment in obese monkeys led to several notable effects:

- Reduced Food Consumption: A significant decrease of 23% in food intake was observed compared to the control group. [] This suggests a direct impact on appetite regulation.

- Weight Loss and Fat Reduction: The treatment group exhibited a 10% reduction in body weight and a substantial 39% decrease in body fat compared to the control group. [] This highlights the compound's potential in addressing both weight and adiposity.

- Hormonal Changes: PF-95453 treatment was associated with a 34% reduction in leptin, a hormone linked to satiety, and a 78% increase in adiponectin, a hormone involved in glucose regulation and fatty acid breakdown. [] These hormonal shifts further indicate an impact on energy metabolism and fat storage.

Q2: The study mentions a comparison between PF-95453 treatment and pair-feeding. What does this comparison reveal about the compound's mechanism of action?

A2: The researchers included a pair-fed control group to differentiate between weight loss due to reduced food intake alone versus additional effects of PF-95453. While the pair-fed group did experience some body fat reduction (11%) and adiponectin increase (15%), these changes were significantly less pronounced than those observed in the PF-95453 treated group. [] This key finding suggests that the compound's weight loss effects are not solely due to appetite suppression but involve additional mechanisms likely related to enhanced energy expenditure or altered fat metabolism. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。